molecular formula C22H27N3S B14870452 N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide

N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide

Cat. No.: B14870452
M. Wt: 365.5 g/mol
InChI Key: NIXRUXORTDNGIM-UHFFFAOYSA-N
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Description

N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a benzyl group, a p-tolyl group, and a carbothioamide functional group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with azepane-1-carbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Azepane-1-carbothioamide: A simpler analog without the benzyl and p-tolyl groups.

    N-aryl azepanes: Compounds with various aryl groups attached to the azepane ring.

    Hydrazine-1-carbothioamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is unique due to the presence of both benzyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these groups with the azepane ring and carbothioamide functional group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]azepane-1-carbothioamide

InChI

InChI=1S/C22H27N3S/c1-18-11-13-20(14-12-18)21(23-17-19-9-5-4-6-10-19)24-22(26)25-15-7-2-3-8-16-25/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,23,24,26)

InChI Key

NIXRUXORTDNGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N3CCCCCC3

Origin of Product

United States

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